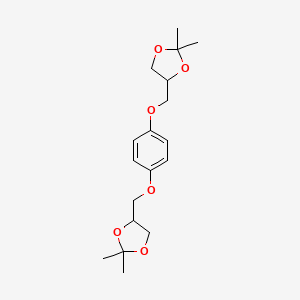

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene

説明

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene is a benzene derivative substituted with two dioxolane-containing methoxy groups at the 1,4-positions. The dioxolane rings (2,2-dimethyl-1,3-dioxolan-4-yl) confer enhanced stability and lipophilicity, making the compound useful in applications requiring controlled release or resistance to hydrolysis. Its synthesis often involves protection of diols or coupling reactions with brominated intermediates, as seen in patent literature .

特性

分子式 |

C18H26O6 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC名 |

4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C18H26O6/c1-17(2)21-11-15(23-17)9-19-13-5-7-14(8-6-13)20-10-16-12-22-18(3,4)24-16/h5-8,15-16H,9-12H2,1-4H3 |

InChIキー |

QEYGPPKFMRZDKF-UHFFFAOYSA-N |

正規SMILES |

CC1(OCC(O1)COC2=CC=C(C=C2)OCC3COC(O3)(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of an acid catalyst. The reaction proceeds through the formation of methoxy linkages between the benzene ring and the dioxolane groups. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

化学反応の分析

反応の種類

1,4-ビス((2,2-ジメチル-1,3-ジオキソラン-4-イル)メトキシ)ベンゼンは、次のような様々な化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強酸化剤を用いて酸化させることができ、対応するカルボン酸を生成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、アルコール誘導体を生成します。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物

酸化: カルボン酸。

還元: アルコール誘導体。

置換: ハロゲン化誘導体.

科学的研究の応用

Applications Overview

The applications of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene can be categorized into several key areas:

-

Medicinal Chemistry

- Anticancer Activity : Compounds containing dioxolane structures have shown promising results as anticancer agents. Research indicates that derivatives of dioxolane can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Studies have demonstrated that dioxolane derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and α-glucosidase, making them candidates for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

-

Material Science

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with desirable properties such as flexibility and thermal stability. Its ability to form cross-linked networks enhances the mechanical strength of polymeric materials.

- Coatings and Adhesives : The incorporation of dioxolane units into coatings improves their resistance to solvents and enhances adhesion properties.

-

Organic Synthesis

- Reagent in Chemical Reactions : 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene serves as a versatile reagent in organic synthesis. It can participate in various reactions including nucleophilic substitutions and cycloadditions.

- Protecting Group : The dioxolane moiety can act as a protecting group for alcohols and carbonyls during multi-step synthetic processes.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dioxolane A | Anticancer | 15 | |

| Dioxolane B | Acetylcholinesterase Inhibitor | 20 | |

| Dioxolane C | α-Glucosidase Inhibitor | 25 |

Case Study 1: Anticancer Potential

A study conducted on the anticancer properties of dioxolane derivatives demonstrated that compounds similar to 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that dioxolane-containing compounds effectively inhibited acetylcholinesterase activity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

作用機序

1,4-ビス((2,2-ジメチル-1,3-ジオキソラン-4-イル)メトキシ)ベンゼンの作用機序には、その官能基を介した分子標的との相互作用が含まれます。ジオキソラン環は、水素結合やその他の非共有結合に関与し、化合物の結合親和性と特異性に影響を与えます。 メトキシ結合は、全体構造に柔軟性と安定性を提供し、多様な化学物質としての可能性を高めています .

類似化合物との比較

Structural Analogs

The compound belongs to a family of bis-ether benzene derivatives. Key analogs include:

Key Observations :

- Substituent Effects : The presence of dioxolane rings in the target compound increases steric hindrance and hydrolytic stability compared to simple benzyloxy or pyridyloxy analogs. For example, 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene exhibits potent biological activity (cytochrome P-450 modulation) but may degrade faster due to labile pyridyl ether linkages .

- Lipophilicity : The dioxolane groups in the target compound enhance lipophilicity (logP ~3.2 predicted), facilitating membrane permeability compared to polar urea derivatives .

Solubility and Stability

- Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in acetonitrile and DMF, comparable to BMSB .

- Hydrolytic Stability: Dioxolane rings resist hydrolysis under mild acidic conditions (pH >4), outperforming ester-linked analogs like 2-Heptadecanol acetate derivatives .

生物活性

1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene is a compound that has garnered interest due to its potential biological activities. The compound contains dioxolane moieties, which are known for their diverse biological properties. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and antifungal properties.

Synthesis and Characterization

The synthesis of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene typically involves the reaction of benzene derivatives with dioxolane-containing reagents. The structure can be confirmed through various spectroscopic techniques including NMR and mass spectrometry. The molecular formula is with a molecular weight of approximately 272.2943 g/mol .

Antibacterial Activity

Research has shown that compounds containing dioxolane structures exhibit significant antibacterial properties. The synthesized derivatives of 1,3-dioxolanes were tested against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | Excellent |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Excellent |

| Escherichia coli | None |

| Klebsiella pneumoniae | None |

| Proteus mirabilis | None |

The results indicate that while some derivatives showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, they were ineffective against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Antifungal Activity

The antifungal activity was assessed against the yeast Candida albicans. Most synthesized compounds demonstrated significant antifungal effects except for one derivative. The Minimum Inhibitory Concentration (MIC) values varied among the compounds tested.

Case Studies

In a study published in the journal Pharmaceutical Biology, a series of new 1,3-dioxolane derivatives were synthesized and evaluated for their biological activity. The findings indicated that these compounds could serve as potential candidates for developing new antibacterial and antifungal agents due to their effectiveness against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。